3-Chloro-2-methylphenylboronic acid
Overview
Description
3-Chloro-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17040 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , could affect the compound’s action. Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which could influence its efficacy and stability
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The this compound acts as a nucleophilic organic group that is transferred from boron to palladium during transmetalation .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the this compound undergoes transmetalation, transferring its boron-bound organic group to a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-chloro-2-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 3-Chloro-2-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it a crucial reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in the synthesis of biaryl compounds makes it valuable in the manufacture of polymers, electronic materials, and specialty chemicals .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-Chloro-2-methylphenylboronic acid is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the chlorine substituent can provide additional sites for further functionalization, while the methyl group can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-20-9 | |
Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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